molecular formula C9H12FNO2S B12440773 3-(4-Fluorophenylsulfonyl)propan-1-amine

3-(4-Fluorophenylsulfonyl)propan-1-amine

Cat. No.: B12440773
M. Wt: 217.26 g/mol
InChI Key: YAANZARDVQWSEU-UHFFFAOYSA-N
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Description

3-(4-Fluorophenylsulfonyl)propan-1-amine is a chemical compound with the molecular formula C9H12FNO2S It is characterized by the presence of a fluorophenyl group attached to a sulfonyl-propanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenylsulfonyl)propan-1-amine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-aminopropanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenylsulfonyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenylsulfonyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenylsulfonyl)propan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenylsulfonyl)propan-1-amine is unique due to the presence of both a fluorophenyl and a sulfonyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various research applications .

Properties

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

3-(4-fluorophenyl)sulfonylpropan-1-amine

InChI

InChI=1S/C9H12FNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,6-7,11H2

InChI Key

YAANZARDVQWSEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCCN

Origin of Product

United States

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